Bromoethane-2,2,2-d3

Descripción

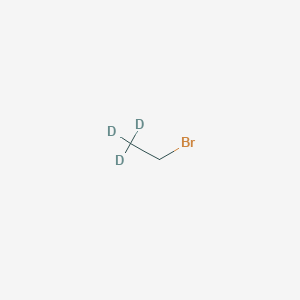

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,1,1-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480915 | |

| Record name | Bromoethane-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-86-3 | |

| Record name | Bromoethane-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7439-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromoethane-2,2,2-d3 physical and chemical properties

An In-depth Technical Guide to Bromoethane-2,2,2-d3

Introduction: Beyond a Simple Alkyl Halide

This compound (CD₃CH₂Br) is a deuterated isotopologue of bromoethane, a member of the haloalkane family.[1] While structurally similar to its non-deuterated counterpart, the substitution of three hydrogen atoms with deuterium at the C2 position imparts unique physicochemical properties that make it an invaluable tool for researchers, particularly in the fields of drug discovery, metabolic studies, and mechanistic chemistry.[2] This guide provides an in-depth exploration of the core properties of this compound, offering field-proven insights into its application and handling for scientific professionals.

The primary utility of this compound stems from the principles of isotopic labeling.[3][4] By incorporating deuterium, a stable, non-radioactive isotope, into a molecule, scientists can trace its path through complex biological or chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[3][5] Furthermore, the greater mass of deuterium compared to protium (standard hydrogen) leads to a stronger carbon-deuterium (C-D) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly alter the rate of chemical reactions, particularly metabolic processes where C-H bond cleavage is a rate-determining step.[] This property is strategically employed in drug development to enhance the metabolic stability of pharmaceutical compounds, potentially leading to improved pharmacokinetic profiles, reduced dosing frequency, and better safety outcomes.[7][8]

The substitution of protium with deuterium results in a measurable increase in molecular weight and density, with minor effects on other physical constants. These properties are crucial for reaction setup, purification, and analytical characterization.

| Property | This compound (CD₃CH₂Br) | Bromoethane (CH₃CH₂Br) | Rationale for Difference |

| CAS Number | 7439-86-3[9][10] | 74-96-4[1][9] | Unique identifier for the isotopic variant. |

| Molecular Formula | C₂H₂D₃Br[11][12] | C₂H₅Br[13] | Reflects the isotopic composition. |

| Molecular Weight | 111.98 g/mol [9][10][11] | 108.97 g/mol [13] | Increased mass due to three neutrons from deuterium. |

| Density | 1.500 g/mL at 25 °C | 1.46 g/mL at 20 °C[1] | Deuterium's higher mass in a similar molecular volume increases density. |

| Boiling Point | 37-40 °C[14] | 38.0 to 38.8 °C[1] | Minimal change; intermolecular forces are largely unaffected. |

| Melting Point | -119 °C[14] | -116 to -120 °C[1] | Minimal change; crystal packing is not significantly altered. |

| Refractive Index (n20/D) | 1.4235 - 1.424[14] | ~1.424[1] | Electron distribution is nearly identical, resulting in a similar refractive index. |

| Flash Point | -23 °C (-9.4 °F) | -23 °C (-9 °F)[1] | Flammability is primarily dictated by the overall chemical structure, not isotopic composition. |

Spectroscopic Profile: Identification and Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The presence of deuterium creates distinct and predictable changes in NMR and Mass Spectra compared to the unlabeled analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant change is observed in the proton NMR spectrum. The quartet signal corresponding to the methyl protons (CH₃) in standard bromoethane is absent. The spectrum is simplified to a single triplet for the methylene protons (-CH₂Br), resulting from coupling to the adjacent deuterium atoms (which have a nuclear spin I=1).

-

¹³C NMR: The carbon signals will be present, but the signal for the deuterated carbon (CD₃) will exhibit a multiplet pattern due to C-D coupling and will have a slightly different chemical shift (isotope shift).

-

²H NMR (Deuterium NMR): A single resonance corresponding to the -CD₃ group would be observed, confirming the position of the isotopic label.

Mass Spectrometry (MS)

In mass spectrometry, this compound is readily identified by its characteristic mass shift. The molecular ion peak will appear at a mass-to-charge ratio (m/z) three units higher than that of unlabeled bromoethane.

Furthermore, bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 pattern for any bromine-containing fragment. For this compound, the molecular ion region will show two major peaks of nearly equal intensity at m/z 111 (for C₂H₂D₃⁷⁹Br) and m/z 113 (for C₂H₂D₃⁸¹Br). The base peak in the fragmentation pattern is often the ethyl cation ([CH₂CD₃]⁺) at m/z 32, resulting from the cleavage of the C-Br bond, which is the weakest bond in the molecule.[15]

Chemical Reactivity and the Kinetic Isotope Effect (KIE)

This compound behaves as a typical alkylating agent, analogous to standard bromoethane.[13] It readily participates in nucleophilic substitution reactions (typically Sₙ2), where the bromide ion acts as a good leaving group.

The key difference in its reactivity lies in the Kinetic Isotope Effect (KIE). The C-D bond is energetically stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage. While this effect is minimal in Sₙ2 reactions where the C-Br bond is broken, it becomes critically important when considering metabolic pathways in drug development. Many metabolic transformations, particularly those mediated by Cytochrome P450 enzymes, involve the hydroxylation of a C-H bond. By replacing a metabolically labile C-H group with a C-D group, the rate of metabolism at that site can be significantly reduced.[2][]

This "metabolic switching" can lead to:

Below is a generalized workflow for utilizing deuteration to improve metabolic stability.

Sources

- 1. Bromoethane - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. 同位体標識化合物 | Thermo Fisher Scientific [thermofisher.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. isotope.com [isotope.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. This compound | CAS 7439-86-3 | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Ethyl Bromide | CH3CH2Br | CID 6332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

molecular weight and formula of Ethyl-2,2,2-d3 bromide

An In-Depth Technical Guide to Ethyl-2,2,2-d3 Bromide (Bromoethane-d3)

Introduction: Beyond the Formula

In the landscape of modern analytical and pharmaceutical science, precision is paramount. The ability to distinguish, quantify, and trace molecules with unerring accuracy underpins the development of safe and effective therapeutics. Stable Isotope Labeled (SIL) compounds are cornerstone tools in this pursuit, and among them, Ethyl-2,2,2-d3 bromide (also known as Bromoethane-d3) represents a simple yet powerful reagent. It is the deuterated analogue of ethyl bromide, where the three hydrogen atoms on the terminal methyl group have been replaced by deuterium, a stable, heavy isotope of hydrogen.

This substitution, while seemingly minor, imparts a critical mass shift without significantly altering the compound's chemical properties. This unique characteristic makes it an invaluable tool for researchers. This guide, written from the perspective of a senior application scientist, moves beyond a simple data sheet to provide a comprehensive overview of Ethyl-2,2,2-d3 bromide's physicochemical properties, the scientific rationale for its use, and a detailed, field-proven protocol for its application as an internal standard in quantitative mass spectrometry.

Section 1: Core Physicochemical Properties: A Tale of Two Isotopes

To appreciate the utility of Ethyl-2,2,2-d3 bromide, it is essential to compare its properties directly with its non-labeled counterpart, ethyl bromide. The near-identical physical characteristics ensure that the deuterated form behaves almost identically during chromatographic separation and sample preparation, while the mass difference allows for clear differentiation in a mass spectrometer.

Data Presentation: Comparative Physicochemical Properties

| Property | Ethyl-2,2,2-d3 Bromide | Ethyl Bromide (Bromoethane) |

| Chemical Formula | C₂D₃H₂Br (CD₃CH₂Br)[1][2] | C₂H₅Br (CH₃CH₂Br)[3][4] |

| Molecular Weight | 111.98 g/mol [1][2] | ~108.97 g/mol [3][5] |

| CAS Number | 7439-86-3[1][2] | 74-96-4[3][4] |

| Appearance | Colorless Liquid | Colorless Liquid[6] |

| Density | 1.500 g/mL at 25 °C[1] | ~1.46 g/mL at 20-25 °C[3][7] |

| Boiling Point | 37-40 °C[1] | ~38 °C[7] |

| Refractive Index (n20/D) | 1.424[1] | ~1.424[3] |

Section 2: The Rationale for Deuteration: Scientific and Practical Implications

Expertise & Experience: Why Choose Deuterium Labeling?

The decision to use a deuterated standard is a strategic one, rooted in the fundamental principles of analytical chemistry. In my experience, the most common pitfall in quantitative analysis, particularly in complex biological matrices like plasma or tissue homogenates, is variability introduced during sample handling and analysis. Ion suppression or enhancement in the mass spectrometer source, inconsistent extraction recovery, and instrumental drift can all lead to inaccurate results.

A SIL internal standard (IS) is the gold standard for mitigating these issues.[8] Because Ethyl-2,2,2-d3 bromide co-elutes with any unlabeled ethyl bromide or closely related ethylated analytes, it experiences the exact same matrix effects and extraction losses. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible data. This approach is not merely best practice; it is a requirement in many regulated bioanalytical workflows stipulated by agencies like the FDA and EMA.[8]

Furthermore, the strength of a carbon-deuterium (C-D) bond is slightly greater than that of a carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of this bond proceed more slowly for the deuterated compound. While often a subtle effect, it can be a powerful tool for elucidating reaction mechanisms in metabolic or chemical degradation studies.[9]

Section 3: Experimental Protocol: Application as an Internal Standard in Quantitative LC-MS/MS Analysis

Trustworthiness: A Self-Validating Workflow

The following protocol describes a validated workflow for the quantification of a volatile, ethyl-containing analyte ("Analyte-Et") in a biological matrix. The use of Ethyl-2,2,2-d3 bromide as a surrogate internal standard for a related compound is a common strategy when a deuterated version of the exact analyte is unavailable. The protocol's trustworthiness lies in its systematic inclusion of calibration standards and quality control (QC) samples to validate the accuracy and precision of the results.

Methodology

-

Objective: To accurately quantify "Analyte-Et" in human plasma using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ethyl-2,2,2-d3 bromide as an internal standard.

-

Materials:

-

Analyte-Et standard (certified reference material)

-

Ethyl-2,2,2-d3 bromide (≥98 atom % D)[2]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (screened, blank)

-

Microcentrifuge tubes, pipettes, and a vortex mixer

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

-

Preparation of Stock Solutions (in a certified fume hood):

-

Analyte-Et Stock (1.00 mg/mL): Accurately weigh 10 mg of Analyte-Et standard and dissolve in 10.0 mL of methanol.

-

Internal Standard Stock (1.00 mg/mL): Accurately weigh 10 mg of Ethyl-2,2,2-d3 bromide and dissolve in 10.0 mL of methanol.

-

Causality Note: Methanol is chosen as the solvent due to its volatility and compatibility with most reverse-phase chromatography systems. Stock solutions should be stored at -20°C or below.

-

-

Preparation of Working Solutions:

-

Prepare serial dilutions of the Analyte-Et stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working solution of the Internal Standard at 100 ng/mL in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the Internal Standard working solution (this solution also acts as the protein precipitation agent).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

-

Causality Note: Protein precipitation is a rapid and effective method for cleaning up plasma samples. The addition of a 3:1 ratio of organic solvent (acetonitrile) to plasma ensures efficient removal of proteins that would otherwise foul the analytical column and mass spectrometer.

-

-

LC-MS/MS Analysis:

-

LC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS System (Multiple Reaction Monitoring - MRM):

-

Ionization: ESI, Positive Mode

-

MRM Transition for Analyte-Et: e.g., m/z 150.1 -> 108.1 (hypothetical)

-

MRM Transition for IS: m/z 112.0 -> 83.0 (parent ion for C₂D₃H₂⁷⁹Br -> fragment after loss of ethyl group) and/or m/z 114.0 -> 85.0 (parent ion for C₂D₃H₂⁸¹Br -> fragment). Monitoring both bromine isotopes is recommended.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Analyte-Et and the Internal Standard MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Area of Analyte-Et) / (Area of Internal Standard).

-

Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of Analyte-Et in unknown samples by interpolating their PAR values from the regression line.

-

Mandatory Visualization: Quantitative LC-MS/MS Workflow

Caption: Workflow for quantitative analysis using a SIL-IS.

Section 4: Synthesis and Quality Assurance

A common laboratory synthesis route for ethyl bromide involves the reaction of ethanol with hydrobromic acid, often catalyzed by sulfuric acid.[10][11] The synthesis of Ethyl-2,2,2-d3 bromide follows the same principle, substituting deuterated ethanol (CD₃CH₂OH) as the starting material.

Authoritative Grounding & Quality Control: The utility of a SIL-IS is entirely dependent on its purity. Reputable suppliers will provide a Certificate of Analysis detailing two critical parameters:

-

Chemical Purity: Typically assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR), this ensures that no other organic molecules are present to interfere with the analysis. A purity of >98% is standard.

-

Isotopic Purity: This is the most critical parameter, measured by mass spectrometry. It indicates the percentage of molecules that are correctly labeled with the desired number of deuterium atoms. A high isotopic purity (e.g., 99 atom % D) is essential to prevent the signal from the standard from contributing to the signal of the analyte (a phenomenon known as crosstalk).[1]

Section 5: Safety and Handling

While the isotopic substitution has a negligible effect on the chemical toxicity of the molecule, it is crucial to recognize that Ethyl-2,2,2-d3 bromide shares the same hazards as its non-deuterated counterpart. Ethyl bromide is a highly flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer.[3]

Core Safety Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Ethyl-2,2,2-d3 bromide is more than just a heavier version of a common reagent. It is a precision tool that, when used correctly, enables researchers to achieve a level of accuracy in quantitative analysis that would otherwise be unattainable. Its role as an internal standard in mass spectrometry is a clear example of how subtle isotopic manipulation can solve significant analytical challenges. By understanding its properties, the rationale for its use, and the validated protocols for its application, scientists in drug development and other research fields can generate more reliable, reproducible, and trustworthy data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6332, Ethyl bromide. Retrieved from [Link]

-

Cheméo (2024). Ethyl bromide (CAS 74-96-4) Chemical & Physical Properties. Retrieved from [Link]

-

Tethys Chemical (2024). Ethyl Bromide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6332, Ethyl bromide (Section 9, Use and Manufacturing). Retrieved from [Link]

-

Wikipedia (2024). Bromoethane. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Google Patents (2014). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.

-

A B Enterprises (2024). How has the use of Ethyl Bromide changed over time? Retrieved from [Link]

-

NileRed (2016). Ethyl Bromide Synthesis. YouTube. Retrieved from [Link]

-

Carl ROTH (2024). Safety Data Sheet: Ethidium bromide. Retrieved from [Link]

-

PrepChem.com (2024). Preparation of ethyl bromide. Retrieved from [Link]

-

National Institutes of Health (NIH) (2022). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. PMC. Retrieved from [Link]

-

Spectroscopy Online (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

Suryoday Interpharma LLP (2024). Ethyl-Bromide. Retrieved from [Link]

Sources

- 1. 溴乙烷-2,2,2-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Bromoethane-2,2,2-d3 | CAS 7439-86-3 | LGC Standards [lgcstandards.com]

- 3. Ethyl Bromide | CH3CH2Br | CID 6332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 74-96-4: Ethyl bromide | CymitQuimica [cymitquimica.com]

- 5. Ethyl bromide (CAS 74-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Ethyl Bromide : Tethys Chemical [tethyschemical.com]

- 7. Bromoethane - Wikipedia [en.wikipedia.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. prepchem.com [prepchem.com]

The Silent Partner: A Technical Guide to the Strategic Use of Deuterated Solvents in High-Resolution NMR

For researchers, scientists, and drug development professionals engaged in the meticulous work of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The clarity and accuracy of the data derived from NMR are paramount. This guide delves into the core of obtaining high-quality NMR spectra: the critical and strategic use of deuterated solvents. We will move beyond a simple enumeration of solvents to a deeper understanding of the causality behind their selection and application, ensuring the integrity and trustworthiness of your experimental results.

The Fundamental Imperative: Why Deuteration is Non-Negotiable

To the uninitiated, the insistence on using expensive deuterated solvents over their common protonated counterparts might seem excessive. However, this requirement is rooted in two fundamental principles of modern NMR spectroscopy.

Eliminating the Overwhelming Solvent Signal

In a typical NMR sample, the solvent molecules vastly outnumber the analyte molecules. If a standard proton-containing solvent (e.g., CHCl₃) were used for a ¹H NMR experiment, the resulting spectrum would be dominated by an immense solvent signal, effectively "swamping" the much weaker signals from the sample of interest.[1] This would be akin to trying to hear a whisper in the middle of a rock concert.

By replacing hydrogen (¹H, protium) with its isotope deuterium (²H or D), we render the solvent largely invisible in a ¹H NMR experiment.[2][3][4][5] Deuterium has a different magnetic moment and resonates at a completely different frequency from protons, thus creating a clean spectral window to observe the analyte's signals without overwhelming interference.[6]

The Field-Frequency Lock: Ensuring Spectral Stability

Modern NMR spectrometers rely on a sophisticated feedback system, known as the field-frequency lock, to maintain the stability of the strong magnetic field over the course of an experiment.[4] Superconducting magnets, despite their power, are susceptible to minute drifts over time which can broaden peaks and distort the spectrum.[7][8]

The lock system continuously monitors the resonance frequency of the deuterium nuclei in the solvent.[9][10] If any drift in the magnetic field occurs, the deuterium resonance frequency changes. The spectrometer's electronics detect this deviation and apply a correction to the magnetic field, effectively "locking" it in place.[1][8] This ensures that each scan in a multi-scan experiment is acquired under the exact same conditions, which is crucial for signal averaging and achieving high-resolution, reproducible spectra.[8]

Caption: The deuterium lock system workflow.

Choosing Your Partner: A Guide to Common Deuterated Solvents

The selection of an appropriate deuterated solvent is the first critical decision in preparing an NMR sample. The primary consideration is always the solubility of the analyte.[4] A poorly dissolved sample will yield a weak signal and an uninformative spectrum. Beyond solubility, factors like chemical inertness, viscosity, and temperature range must be considered.

Key Properties of Common Deuterated Solvents

The following table summarizes the properties of frequently used deuterated solvents, providing a quick reference for initial selection.

| Solvent Name | Formula | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) | Boiling Point (°C) | Viscosity (cP, 25°C) | Polarity | Key Characteristics |

| Chloroform-d | CDCl₃ | 7.26 (s) | 77.16 (t) | 61.2 | 0.54 | Non-polar | Good general-purpose solvent for many organic compounds. Can be slightly acidic. |

| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 206.26 (septet), 29.84 (septet) | 56.0 | 0.31 | Polar aprotic | Good for a wide range of organic compounds, less reactive than chloroform. |

| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | 189.0 | 1.99 | Polar aprotic | Excellent for polar compounds, can solubilize many salts. High boiling point and viscosity.[4] |

| Deuterium Oxide | D₂O | ~4.79 (s, variable) | - | 101.4 | 1.00 | Polar protic | For water-soluble compounds like proteins, carbohydrates, and salts. Labile protons will exchange. |

| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (s, OH) | 49.00 (septet) | 65.0 | 0.54 | Polar protic | Good for polar compounds. Labile protons will exchange. |

| Benzene-d₆ | C₆D₆ | 7.16 (s) | 128.06 (t) | 80.1 | 0.60 | Non-polar | Can induce significant shifts in analyte signals due to aromatic ring currents (aromatic solvent-induced shift). |

| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 (t) | 53.84 (quintet) | 39.6 | 0.41 | Moderately polar | Volatile, good for sensitive compounds that may react with chloroform. |

Note: Chemical shifts of residual solvent and water peaks can vary with temperature, concentration, and sample matrix.[11] The multiplicity of the residual proton peak is due to coupling with deuterium (spin I=1), following the 2nI+1 rule. For example, the residual proton in acetone-d₆ (CHD₂-CO-CD₃) is coupled to two deuterium atoms, resulting in a 2(2)(1)+1 = 5-line peak (a quintet).[12] The ¹³C signal of the deuterated carbon is split by the attached deuterium atoms; for instance, the carbon in CDCl₃ appears as a 1:1:1 triplet.[11][13]

In the Lab: Best Practices for Sample Preparation

The quality of your NMR spectrum is directly tied to the quality of your sample preparation. Adherence to a strict protocol is essential for producing reliable and reproducible data.

Protocol for Preparing a High-Quality NMR Sample

-

Analyte Purity: Ensure the analyte is as pure as possible. Non-volatile impurities will appear in the spectrum.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of a solid sample (for a typical small molecule) directly into a clean, dry vial. For liquids, use a microsyringe to add 5-10 µL.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A visual inspection should show a clear, particulate-free solution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. Avoid introducing any solid particles.

-

Filtering (if necessary): If the solution is not perfectly clear, filter it through a small cotton or glass wool plug in the pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Standard workflow for NMR sample preparation.

Interpreting the Spectrum: Artifacts and Considerations

Even with careful preparation, spectra can contain signals that are not from the analyte. Understanding the origin of these peaks is crucial for accurate interpretation.

Residual Solvent and Water Peaks

As deuteration is never 100% complete, a small signal from the residual protonated solvent will always be present (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[1][12] Additionally, many deuterated solvents are hygroscopic and will absorb atmospheric moisture, leading to a water peak (H₂O or HOD). The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration, as these factors influence hydrogen bonding.[14] For instance, the water peak is found around 1.56 ppm in CDCl₃ but at 3.33 ppm in DMSO-d₆.[15]

Exchangeable Protons (O-H, N-H)

Protons attached to heteroatoms like oxygen and nitrogen are often "exchangeable." In protic deuterated solvents like D₂O or CD₃OD, these analyte protons can exchange with the solvent's deuterium atoms.[14] This rapid exchange can lead to the disappearance of the O-H or N-H signal from the spectrum and the loss of its coupling to adjacent protons.

In aprotic solvents like CDCl₃ or DMSO-d₆, this exchange is much slower.[16] In DMSO-d₆, which is an excellent hydrogen bond acceptor, O-H and N-H protons often appear as distinct, and sometimes broad, peaks, and their coupling to neighboring protons can be observed.[4][16] This makes DMSO-d₆ an excellent choice for confirming the presence of such functional groups.

Solvent-Induced Chemical Shifts

The chemical environment created by the solvent can influence the chemical shifts of the analyte's protons. Aromatic solvents like benzene-d₆ are particularly known for causing significant changes in chemical shifts compared to less interactive solvents like CDCl₃. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), occurs because analyte protons can reside in the shielding or deshielding zones of the benzene ring's magnetic anisotropy. This effect can be a powerful tool for resolving overlapping signals and gaining additional structural information.

Advanced Applications: Deuterated Solvents as More Than a Medium

Beyond their passive role as a solvent and lock substance, deuterated solvents are integral to more advanced NMR experiments.

-

Deuterium Exchange Studies: Intentionally using a protic deuterated solvent like D₂O allows for the identification of exchangeable protons. By comparing spectra before and after adding a drop of D₂O, the signals corresponding to O-H and N-H protons will disappear, confirming their assignment.

-

Variable Temperature (VT) NMR: The choice of solvent is critical for VT-NMR studies, which are used to investigate dynamic processes like conformational changes or chemical exchange. The solvent must have a suitable liquid range (i.e., appropriate boiling and freezing points) for the desired temperature study.[4] For example, methanol-d₄ is suitable for low-temperature work, while DMSO-d₆ is often used for high-temperature experiments.[4]

-

²H NMR Spectroscopy: While this guide focuses on ¹H NMR, it is worth noting that direct observation of the deuterium nucleus (²H NMR) is a specialized technique.[17] It is used to study molecular dynamics and order in solid-state samples and to verify the position and extent of deuterium labeling in isotopically enriched compounds.[17]

Conclusion

The selection and proper use of deuterated solvents are foundational to acquiring high-quality, reliable NMR data. By serving the dual roles of minimizing solvent interference and providing a stable field-frequency lock, these isotopic variants are not merely consumables but active partners in the process of molecular elucidation. A thorough understanding of their properties, potential artifacts, and interactions with the analyte empowers researchers to move beyond routine data acquisition and toward a more strategic and insightful application of NMR spectroscopy. This expertise is a hallmark of scientific integrity, ensuring that the resulting data is both accurate and trustworthy, forming a solid basis for discovery and development.

References

-

Why is deuterated solvent used in NMR analysis? TutorChase. [Link]

-

How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

-

What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]

-

Why is deuterium used in NMR? Quora. [Link]

-

Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

How Is Deuterium Used In NMR? - Chemistry For Everyone. YouTube. [Link]

-

Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

-

Why is deuterium used in NMR? ResearchGate. [Link]

-

Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate. [Link]

-

Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. tutorchase.com [tutorchase.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. labinsights.nl [labinsights.nl]

- 6. studymind.co.uk [studymind.co.uk]

- 7. youtube.com [youtube.com]

- 8. What is lock? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. myuchem.com [myuchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.washington.edu [chem.washington.edu]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. quora.com [quora.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 16. acdlabs.com [acdlabs.com]

- 17. youtube.com [youtube.com]

Unveiling Molecular Fates: An In-depth Technical Guide to Isotopic Labeling in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic chemistry and drug development, understanding the precise journey of a molecule through a biological system or a complex reaction is paramount. Isotopic labeling, a technique that strategically substitutes atoms with their heavier, non-radioactive or radioactive counterparts, serves as a powerful molecular beacon, illuminating reaction mechanisms, metabolic pathways, and the fate of xenobiotics. This guide, designed for the discerning researcher, delves into the fundamental principles of isotopic labeling, offering a blend of theoretical understanding and practical insights to empower your experimental design and data interpretation.

The Core Principle: A Subtle Shift with Profound Implications

Isotopic labeling hinges on a simple yet elegant concept: isotopes of an element share the same number of protons and electrons, rendering them chemically identical in terms of reactivity.[1] However, the difference in neutron count leads to a mass differential that can be detected by sophisticated analytical techniques.[1] This seemingly minor alteration allows scientists to "tag" and trace molecules without significantly perturbing the system under investigation.[2][3]

The choice of isotope is dictated by the research question and the available analytical instrumentation. Both stable and radioactive isotopes are employed, each with distinct advantages.

Stable Isotopes , such as deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), are non-radioactive and pose no safety concerns, making them ideal for in vivo studies and applications where long-term monitoring is required.[4] Their detection primarily relies on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Radioactive Isotopes , including tritium (³H) and carbon-14 (¹⁴C), offer exceptional sensitivity due to their radioactive decay, which can be readily quantified.[2] This high sensitivity is advantageous for tracing low-concentration compounds.[2]

| Isotope | Natural Abundance (%) | Type | Common Applications |

| ²H (D) | 0.015 | Stable | Mechanistic studies (KIE), metabolic tracer, internal standards |

| ³H (T) | Trace | Radioactive | Metabolic studies, receptor binding assays |

| ¹³C | 1.1 | Stable | Metabolic flux analysis, NMR structural studies, mechanistic studies |

| ¹⁴C | Trace | Radioactive | ADME studies, metabolic pathway elucidation |

| ¹⁵N | 0.37 | Stable | Protein and nucleic acid NMR, metabolic studies of nitrogenous compounds |

| ¹⁸O | 0.20 | Stable | Mechanistic studies of reactions involving oxygen transfer |

The Scientist's Compass: Designing an Isotopic Labeling Experiment

A well-designed isotopic labeling experiment is a self-validating system, where the results provide unambiguous answers to the question at hand. The choice of which isotope to use, where to place it within the molecule, and the analytical method for detection are all critical considerations.

Causality in Experimental Choices:

-

Probing Reaction Mechanisms: To determine if a specific bond is broken in the rate-determining step of a reaction, an isotope is placed at that position. A significant change in the reaction rate, known as a Kinetic Isotope Effect (KIE) , provides strong evidence for bond cleavage.[5][6]

-

Tracing Metabolic Pathways: By introducing a labeled precursor into a biological system, researchers can track its incorporation into downstream metabolites, thereby mapping out the metabolic network.[7]

-

Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in quantitative mass spectrometry.[4] Their chemical similarity to the analyte of interest ensures that they behave identically during sample preparation and analysis, leading to highly accurate quantification.

Illuminating Reaction Mechanisms: The Power of the Kinetic Isotope Effect

The Kinetic Isotope Effect (KIE) is a cornerstone of mechanistic organic chemistry, providing profound insights into the transition state of a reaction.[5][6] It is defined as the ratio of the rate constant of the reaction with the light isotope (k_light) to the rate constant of the reaction with the heavy isotope (k_heavy).[6]

k_H / k_D

A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken in the rate-determining step.[6] This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break.[5] Conversely, an "inverse" KIE (less than 1) can suggest changes in hybridization or steric effects at the labeled position in the transition state.[6]

Types of Kinetic Isotope Effects:

-

Primary KIE: Observed when the isotopically substituted bond is directly involved in bond breaking or formation in the rate-determining step.[8]

-

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage, but the vibrational environment of that position changes between the reactant and the transition state.[8]

The magnitude of the primary deuterium KIE (kH/kD) can be particularly informative. A large KIE (typically 2-7 at room temperature) is a strong indicator of a primary C-H bond cleavage in the rate-determining step.[9]

In the Laboratory: A Practical Guide to Isotopic Labeling

The synthesis of isotopically labeled compounds requires careful planning and execution, often involving specialized reagents and techniques. The goal is to introduce the isotope at a specific position with high isotopic enrichment.[3]

Experimental Protocol: Synthesis of a ¹³C-Labeled Carboxylic Acid via Grignard Reaction with ¹³CO₂

This protocol outlines a common method for introducing a ¹³C label at a carboxylic acid moiety.

Objective: To synthesize a carboxylic acid with a ¹³C-labeled carboxyl group.

Materials:

-

Alkyl or aryl halide (R-X)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃)

-

Anhydrous HCl in diethyl ether

-

Standard glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Add magnesium turnings to the flask.

-

Dissolve the alkyl or aryl halide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (R-MgX).

-

-

Carbonation with ¹³CO₂:

-

Cool the Grignard reagent solution in an ice bath.

-

Introduce a stream of dry ¹³CO₂ gas over the surface of the stirred solution. Alternatively, the ¹³CO₂ can be generated by adding acid to Ba¹³CO₃ in a separate flask and bubbling the gas through the Grignard solution.

-

The reaction is typically exothermic and results in the formation of a solid magnesium carboxylate salt. Continue the addition of ¹³CO₂ until the exothermic reaction ceases.

-

-

Work-up and Isolation:

-

Slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Acidify the mixture with dilute HCl to protonate the carboxylate salt and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ¹³C-labeled carboxylic acid.

-

Purify the product by recrystallization or chromatography as needed.

-

Self-Validation: The success of the labeling can be confirmed by Mass Spectrometry, which will show a one-mass-unit increase in the molecular ion and relevant fragments compared to the unlabeled compound. ¹³C NMR spectroscopy will show a significantly enhanced signal for the carboxyl carbon.

Decoding the Data: Analytical Techniques for Labeled Compounds

The ability to detect and quantify the isotopic label is central to the success of any isotopic labeling experiment. Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are the two primary analytical tools for this purpose.[1]

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for detecting the mass shift introduced by isotopic labeling.[10] High-resolution mass spectrometry can provide the exact elemental composition of a molecule, further confirming the incorporation of the label.[11]

Interpreting Mass Spectra of Labeled Compounds:

-

Molecular Ion (M+): The molecular ion peak will be shifted by the mass difference of the incorporated isotope(s). For example, a compound labeled with one ¹³C atom will have a molecular ion peak one mass unit higher than the unlabeled compound.[9]

-

Fragmentation Pattern: The fragmentation pattern can provide information about the location of the label within the molecule. Fragments containing the label will also be shifted in mass.[12]

-

Isotopic Enrichment: The relative intensities of the peaks for the labeled and unlabeled species can be used to determine the isotopic enrichment of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nucleus

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei.[] Isotopes like ¹³C and ¹⁵N, which have a nuclear spin of 1/2, are NMR-active and can be directly observed.[]

Interpreting NMR Spectra of Labeled Compounds:

-

¹³C NMR: The incorporation of a ¹³C label will result in a significantly enhanced signal for that specific carbon atom, making it easily identifiable in the spectrum.[14][15] The chemical shift of the labeled carbon can provide information about its electronic environment.[1][16]

-

¹⁵N NMR: Similar to ¹³C NMR, ¹⁵N labeling allows for the direct observation of nitrogen atoms in a molecule, providing insights into their chemical environment and bonding.[1]

-

Proton (¹H) NMR of Deuterated Compounds: The substitution of a proton with a deuteron will cause the corresponding signal to disappear from the ¹H NMR spectrum, confirming the position of the label.

Visualizing the Workflow

The following diagram illustrates a typical workflow for an isotopic labeling experiment designed to probe a reaction mechanism.

Sources

- 1. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. metsol.com [metsol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. uni-saarland.de [uni-saarland.de]

- 12. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note & Protocol: High-Precision Quantification of Bromoethane in Complex Matrices Using Bromoethane-2,2,2-d3 as an Internal Standard in GC-MS Analysis

Abstract

This guide provides a comprehensive framework for the development and validation of a robust quantitative method for bromoethane using Gas Chromatography-Mass Spectrometry (GC-MS). We detail the strategic implementation of Bromoethane-2,2,2-d3 as a stable isotope-labeled internal standard (SIL-IS). The core of this application note is the principle of isotope dilution mass spectrometry (IDMS), a definitive analytical technique that corrects for variations in sample preparation, injection volume, and matrix-induced ion suppression. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as an essential resource for researchers in environmental analysis, pharmaceutical development, and chemical safety assessment seeking to achieve the highest level of accuracy and precision.

The Imperative for an Internal Standard in Quantitative GC-MS

In quantitative chromatography, the fundamental assumption is that the detector response is directly proportional to the analyte concentration. However, this relationship is susceptible to numerous sources of error, including inconsistent sample extraction, volumetric inaccuracies during preparation, variable injection volumes, and fluctuations in instrument performance.[1][2] An internal standard (IS) is a compound added in a constant, known amount to all samples—calibrators, quality controls, and unknowns—before any significant sample processing steps.[3]

Instead of relying on the absolute analyte response, quantification is based on the ratio of the analyte's response to the IS's response. The underlying principle is that any physical loss or instrumental variation will affect both the analyte and the IS proportionally, thus preserving the response ratio and ensuring the integrity of the quantitative result.[4][5]

The Superiority of Stable Isotope-Labeled Internal Standards

The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[6] A stable isotope-labeled (SIL) version of the analyte is the gold standard for this purpose. A SIL-IS is chemically identical to the analyte, differing only in the mass of one or more of its atoms (e.g., replacing ¹H with ²H/Deuterium).[7] This near-perfect chemical and physical homology ensures that the SIL-IS:

-

Co-elutes with the analyte from the GC column, meaning it experiences the exact same chromatographic conditions and matrix effects.

-

Exhibits identical behavior during sample extraction, derivatization, and ionization in the MS source.

-

Is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

This approach, known as isotope dilution mass spectrometry (IDMS), is recognized as a primary ratio method, capable of providing the highest metrological quality of measurement.[8][9][10]

Rationale for Selecting this compound

This compound is an exemplary internal standard for the quantification of its non-labeled analogue, bromoethane. Its selection is grounded in its near-identical physicochemical properties, which are critical for fulfilling the assumptions of the internal standard method.

-

Physicochemical Parity : As shown in Table 1, the boiling point and chemical structure are virtually identical, ensuring that this compound will behave like the native analyte during volatilization in the GC inlet and separation on the column.[11][12]

-

Chromatographic Co-elution : Due to these similarities, the two compounds will have nearly identical retention times, which is essential for compensating for time-dependent matrix effects or instrument variability.[13]

-

Mass Spectrometric Resolution : Despite co-eluting, their mass difference of 3 Daltons (due to the three deuterium atoms) allows for clear and unambiguous differentiation by the mass spectrometer.

Table 1: Physicochemical Properties of Bromoethane and this compound

| Property | Bromoethane (Analyte) | This compound (Internal Standard) | Justification for Use as IS |

| Molecular Formula | C₂H₅Br | C₂D₃H₂Br | Identical elemental composition (apart from isotopes) ensures similar chemical reactivity and polarity. |

| Molecular Weight | 108.97 g/mol [11] | 111.98 g/mol [14][15] | Sufficient mass difference for MS detection without significantly altering physical properties. |

| Boiling Point | 38.4 °C (101.1 °F)[11] | 37-40 °C[12] | Near-identical boiling points lead to similar chromatographic retention behavior. |

| CAS Number | 74-96-4[11] | 7439-86-3[15] | Unique identifiers for sourcing and regulatory purposes. |

| Key MS Fragments (m/z) | 108/110 (M⁺), 29 ([C₂H₅]⁺)[11] | 111/113 (M⁺), 32 ([C₂D₃H₂]⁺) | Distinctive fragment ions allow for specific and interference-free quantification. |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The IDMS workflow is a systematic process designed to ensure the highest accuracy. A known quantity of the internal standard (this compound) is added to the sample containing an unknown quantity of the analyte (Bromoethane). The sample is then processed and injected into the GC-MS. The instrument measures the signal intensity for both the analyte and the IS. The ratio of these signals is then used to calculate the analyte's concentration based on a calibration curve prepared with the same constant amount of IS.[8][16][17]

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Detailed Experimental Protocol

This protocol is designed for the quantification of bromoethane in an aqueous matrix using a purge and trap sample introduction system. Modifications may be required for other matrices.

Materials and Reagents

-

Analyte Standard: Bromoethane (≥99% purity)

-

Internal Standard: this compound (≥98% isotopic purity, ≥98% chemical purity)[15][18]

-

Solvent: Purge-and-trap grade Methanol for stock solutions.

-

Water: Deionized, organic-free water for blanks and standards.

-

Glassware: Class A volumetric flasks and pipettes.

-

Vials: 40 mL purge and trap vials with PTFE-lined septa.

Instrumentation

-

GC-MS System: A gas chromatograph equipped with a mass selective detector.

-

Sample Introduction: Purge and Trap concentrator.

-

GC Column: DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent phase designed for volatile organic compounds.

Preparation of Solutions

-

Analyte Primary Stock (1000 µg/mL):

-

Accurately weigh ~10 mg of Bromoethane into a 10 mL volumetric flask partially filled with methanol.

-

Record the exact weight and dilute to the mark with methanol. Calculate the precise concentration.

-

Store at 2-8°C, protected from light.[18]

-

-

Internal Standard (IS) Primary Stock (1000 µg/mL):

-

Repeat the above procedure using this compound.

-

-

IS Working Solution (5 µg/mL):

-

Prepare a working solution by diluting the IS Primary Stock in methanol. This solution will be used to spike all samples and standards.

-

-

Calibration Standards:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) in organic-free water using the Analyte Primary Stock.

-

To each 10 mL calibration standard, add a constant amount (e.g., 5 µL) of the IS Working Solution (5 µg/mL) to achieve a final IS concentration of 2.5 µg/L in every standard.

-

Sample Preparation

-

Place 10 mL of the unknown aqueous sample into a 40 mL purge and trap vial.

-

Spike the sample with the same constant amount of IS Working Solution used for the calibrators (e.g., 5 µL of 5 µg/mL IS).

-

Immediately seal the vial and vortex gently. The sample is now ready for analysis.

GC-MS Instrumental Parameters

The following table provides a validated starting point for method development.

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Purge & Trap | ||

| Purge Gas | Helium | Inert gas for efficient purging of volatiles. |

| Purge Time | 11 min | Ensures complete transfer of volatile analytes from sample to trap. |

| Desorb Time | 2 min at 250°C | Rapidly transfers analytes from trap to GC column for sharp peaks. |

| GC | ||

| Inlet Temperature | 220°C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium, Constant Flow | Provides stable retention times. |

| Flow Rate | 1.2 mL/min | Optimal flow for column efficiency and separation. |

| Oven Program | 40°C (hold 3 min), ramp to 220°C at 10°C/min, hold 5 min | Separates volatile compounds based on boiling point. |

| MS | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization method producing reproducible fragmentation patterns. |

| Source Temperature | 230°C | Maintains analyte integrity and prevents contamination. |

| Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |

| Solvent Delay | 2.5 min | Protects the MS detector from the high concentration of the sample solvent.[19] |

| SIM Ions | ||

| Bromoethane | Quant Ion: m/z 29 ; Qualifier: m/z 108 | m/z 29 ([C₂H₅]⁺) is a high-intensity, specific fragment. m/z 108 is the molecular ion. |

| Bromoethane-d3 | Quant Ion: m/z 32 ; Qualifier: m/z 111 | m/z 32 ([C₂D₃H₂]⁺) is the corresponding fragment, clearly distinct from the analyte. |

Data Analysis and Quantification

-

Generate Calibration Curve: For each calibration standard, calculate the Response Ratio (RR) = (Peak Area of Bromoethane at m/z 29) / (Peak Area of Bromoethane-d3 at m/z 32).

-

Plot the RR (y-axis) against the known concentration of Bromoethane (x-axis).

-

Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥ 0.995 for a valid curve.

-

Quantify Unknown Samples: Calculate the RR for the unknown sample. Determine its concentration by solving for 'x' using the linear equation from the calibration curve (y = mx + b).

Caption: Logic of Quantification using an Internal Standard.

Method Validation and Quality Control: A Self-Validating System

A robust analytical method must be validated to prove it is fit for its intended purpose.[20][21] The use of a SIL-IS is a cornerstone of building a self-validating system.

-

Specificity: Analyze blank matrix samples to confirm no endogenous peaks interfere with the retention time and m/z channels of the analyte or the IS.[22][23][24]

-

Linearity and Range: The calibration curve demonstrates linearity over a defined concentration range.

-

Accuracy and Precision: Prepare and analyze Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy (% recovery) should be within 85-115% and precision (%RSD) should be <15%.

-

Internal Standard Response Monitoring: The absolute peak area of this compound should be monitored for every injection in an analytical batch. A consistent response (e.g., within ±30% of the mean for all samples) provides a high degree of assurance that each sample was prepared and analyzed correctly.[3] Significant deviations can signal an error in that specific sample (e.g., incorrect spiking, injection failure).

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Variable IS Response | Inconsistent spiking volume; Leaky syringe; Septum coring; Matrix suppression. | Verify pipette/autosampler accuracy; Replace syringe and inlet septum; Check for co-eluting matrix interferences. |

| Poor Peak Shape | Active sites in the GC inlet or column; Column contamination; Incorrect flow rate. | Replace inlet liner; Bake out or trim column; Verify GC parameters. |

| No IS Peak Detected | IS stock solution degraded or empty; Incorrect SIM ions monitored; Gross injection error. | Prepare fresh IS solution; Verify MS method parameters; Manually inspect autosampler. |

| Analyte/IS Ratio Drift | Non-linearity of detector at high concentrations; IS concentration is too low/high relative to analyte. | Dilute samples to fall within the linear range; Adjust IS spiking concentration to be closer to the expected analyte concentration. |

Conclusion

The use of this compound as an internal standard provides a powerful and reliable method for the quantification of bromoethane by GC-MS. By leveraging the principles of isotope dilution, this approach effectively nullifies a wide range of potential analytical errors, leading to data of the highest accuracy and defensibility. The detailed protocol and validation framework presented here offer a clear path for scientists to implement this technique, ensuring robust and trustworthy results in demanding research and regulatory environments.

References

-

Title: When Should an Internal Standard be Used? Source: LCGC International URL: [Link]

-

Title: Ethyl Bromide Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Guideline on Isotope Dilution Mass Spectrometry Source: Office of Scientific and Technical Information, U.S. Department of Energy URL: [Link]

-

Title: HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment Source: ResearchGate URL: [Link]

-

Title: Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: PubMed Central, National Library of Medicine URL: [Link]

-

Title: Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Source: Ellutia URL: [Link]

-

Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: International Journal of Trends in Emerging Research and Development URL: [Link]

-

Title: Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference Source: ACS Publications URL: [Link]

-

Title: Using GC-MS to identify residues of illegal growth promoters Source: ResearchGate URL: [Link]

-

Title: Isotope dilution Source: Wikipedia URL: [Link]

-

Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

-

Title: Volatile Organic Compounds - by GC/MS Capillary Column Technique Source: Rhode Island Department of Environmental Management URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass URL: [Link]

-

Title: Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS) Source: University of Pretoria URL: [Link]

-

Title: GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis Source: Technology Networks URL: [Link]

-

Title: Solvent Retention Index Data Source: Agilent Technologies URL: [Link]

-

Title: Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification Source: ResearchGate URL: [Link]

-

Title: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis Source: Taylor & Francis Online URL: [Link]

-

Title: Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index Source: Shimadzu URL: [Link]

-

Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube URL: [Link]

-

Title: 2.5E: GC Parameters Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. nebiolab.com [nebiolab.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. osti.gov [osti.gov]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl Bromide | CH3CH2Br | CID 6332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. This compound | C2H5Br | CID 12216958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAS 7439-86-3 | LGC Standards [lgcstandards.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. youtube.com [youtube.com]

- 18. isotope.com [isotope.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fda.gov [fda.gov]

- 21. ikev.org [ikev.org]

- 22. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. technologynetworks.com [technologynetworks.com]

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Bromoethane-2,2,2-d3

Introduction: The Significance of Deuterated Standards in Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable tools. Bromoethane-2,2,2-d3, a deuterated isotopologue of bromoethane, serves as a critical internal standard for quantitative mass spectrometry (MS) analyses. Its utility lies in the deliberate mass shift introduced by the three deuterium atoms, allowing for clear differentiation from its non-deuterated counterpart in complex biological matrices. Understanding the electron ionization (EI) fragmentation pattern of this molecule is paramount for developing robust analytical methods, ensuring accurate quantification, and gaining deeper insights into reaction mechanisms. This application note provides a comprehensive guide to the expected mass spectrum of this compound, detailing the underlying fragmentation mechanisms and offering a standardized protocol for its analysis.

Foundational Principles: Bromine's Isotopic Signature and Deuterium's Influence

The mass spectrum of this compound is primarily governed by two key factors: the natural isotopic abundance of bromine and the position of the deuterium labels.

-

The Bromine Isotope Pattern: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.5% and 49.5%, respectively).[1][2][3] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, appearing as a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z).[1][2][3] This distinctive signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.

-

Influence of Deuterium Labeling: The three deuterium atoms on the terminal methyl group (the C2 position) increase the mass of the parent molecule and any fragments containing this group by three atomic mass units compared to unlabeled bromoethane. This strategic placement allows for the investigation of specific fragmentation pathways.

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization, this compound undergoes a series of predictable fragmentation events, primarily driven by the cleavage of the weakest bonds to form stable carbocations.[4] The C-Br bond is the most labile in the molecule, with a bond enthalpy of approximately 276 kJ/mol.[4]

Molecular Ion Peak (M⁺•)

The initial event in the mass spectrometer is the removal of an electron to form the molecular ion. Due to the two bromine isotopes, the molecular ion of this compound will appear as a doublet:

-

[CH₂D₃⁷⁹Br]⁺• at m/z 111

-

[CH₂D₃⁸¹Br]⁺• at m/z 113

The relative intensity of these peaks will be approximately 1:1, reflecting the natural abundance of the bromine isotopes.

Primary Fragmentation: α-Cleavage (Loss of Bromine Radical)

The most prominent fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond, known as alpha-cleavage.[4][5] This involves the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (Br•) and the formation of a deuterated ethyl cation. This fragment will be the base peak in the spectrum due to the stability of the resulting secondary carbocation.

-

[C₂H₂D₃]⁺ at m/z 32

This fragment is formed from the loss of either the ⁷⁹Br or ⁸¹Br radical from the corresponding molecular ions.

Secondary Fragmentation Pathways

Further fragmentation of the molecular ion and the primary fragment ion leads to other significant peaks in the spectrum.

-

Loss of HBr/DBr: The molecular ion can undergo rearrangement and elimination of a neutral molecule of hydrogen bromide (HBr) or deuterium bromide (DBr).

-

Loss of HBr from the CH₂ group results in a fragment at m/z 31 ([C₂HD₃]⁺•) .

-

Loss of DBr from the CD₃ group results in a fragment at m/z 30 ([C₂H₂D₂]⁺•) .

-

-

Cleavage of the C-C Bond: Fragmentation of the carbon-carbon bond can also occur, leading to smaller fragment ions.

-

Formation of the [CH₂Br]⁺ ion would result in a characteristic bromine doublet at m/z 93 and 95 .

-

Formation of the [CD₃]⁺ ion would result in a peak at m/z 18 .

-

-

Successive Hydrogen/Deuterium Loss: The [C₂H₂D₃]⁺ ion (m/z 32) can undergo further fragmentation by losing hydrogen or deuterium atoms, leading to a cluster of peaks at lower m/z values.

The following diagram illustrates the primary fragmentation pathways of this compound:

Caption: Predicted fragmentation pathway of this compound.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and the corresponding proposed structures for the mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Origin |

| 111, 113 | [C₂H₂D₃Br]⁺• | Molecular Ion (M⁺•) |

| 93, 95 | [CH₂Br]⁺ | Cleavage of the C-C bond (loss of •CD₃) |

| 32 | [C₂H₂D₃]⁺ | α-cleavage (loss of •Br), Base Peak |

| 31 | [C₂HD₃]⁺• | Elimination of HBr from the molecular ion |

| 30 | [C₂H₂D₂]⁺• | Elimination of DBr from the molecular ion |

| 18 | [CD₃]⁺ | Cleavage of the C-C bond (loss of •CH₂Br) |

Experimental Protocol: Acquisition of the Mass Spectrum

This protocol outlines a standardized method for acquiring the electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

Instrumentation and Materials

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Sample: this compound (≥98% isotopic purity)

-

Solvent: Dichloromethane (DCM), analytical grade

-

Syringe: 10 µL gas-tight syringe

Sample Preparation

-

Prepare a 100 ppm solution of this compound in dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

GC-MS Parameters

-

GC Parameters:

-

Inlet: Split/Splitless

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 150 °C

-

Hold: 2 minutes at 150 °C

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 15-150

-

Solvent Delay: 2 minutes

-

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the data using the specified parameters.

-

Integrate the chromatographic peak corresponding to this compound.

-

Generate the mass spectrum for the integrated peak.

-

Identify the molecular ion and major fragment ions, comparing them to the predicted fragmentation pattern.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion and Applications

The mass spectrometry fragmentation pattern of this compound is characterized by a distinct molecular ion doublet at m/z 111 and 113, and a base peak at m/z 32 corresponding to the [C₂H₂D₃]⁺ fragment. The predictable fragmentation pathways, governed by the stable bromine isotopes and the deuterium labeling, make this compound an excellent internal standard for quantitative studies. Researchers and drug development professionals can leverage this detailed understanding to develop and validate sensitive and specific analytical methods for a wide range of applications, including pharmacokinetic studies, metabolic profiling, and environmental analysis. The principles outlined in this application note provide a robust framework for the interpretation of mass spectra of deuterated haloalkanes, contributing to the overall integrity and reliability of scientific research in these fields.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromoethane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromoethylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Bromide. Retrieved from [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, 1,2-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Metrology and Measurement Systems. (2025, August 13). Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, 1,2-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-